![molecular formula C23H18ClN3O2S B2850228 N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 422278-53-3](/img/structure/B2850228.png)
N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a quinazolinone moiety, a common feature in many pharmaceuticals, linked to a phenylacetamide group via a sulfur atom . The presence of the chlorophenyl group suggests potential bioactivity, as halogens are often included in drug molecules to enhance their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely that the compound would exhibit a degree of conformational flexibility due to the single bonds connecting the different rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions . For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfur atom could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure . Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, alongside a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antimicrobial Agents
New quinazoline derivatives have been developed as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007). This highlights the broad-spectrum antimicrobial potential of quinazoline compounds, which could be relevant for the compound of interest.
Inhibition of Human Heart Chymase
3-Phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated for their capacity to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This research suggests the potential therapeutic applications of quinazoline derivatives in cardiovascular conditions (Fukami et al., 2000).
Anticancer Applications
Quinazolinone and thiazolidinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Additionally, some quinazolinone analogues have shown broad spectrum antitumor activity, suggesting their use in cancer treatment (Desai et al., 2011).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing significant effects compared to reference standards. This research underscores the potential of quinazolinone derivatives in developing new pain and inflammation management therapies (Alagarsamy et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activity, optimization of its physical and chemical properties, and development of efficient synthetic routes . It could also be interesting to investigate its potential applications in areas like medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-10-6-9-17(13-18)15-30-23-25-20-12-5-4-11-19(20)22(29)27(23)26-21(28)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWHDYLTBJXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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